4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Description
Properties
IUPAC Name |
7-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-4-7-16-11(8-9)14-15-12(16)10-2-5-13-6-3-10/h4,7-8,10,13H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMAVKFYSRPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200021 | |
| Record name | 7-Methyl-3-(4-piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216298-74-6 | |
| Record name | 7-Methyl-3-(4-piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216298-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-3-(4-piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolo-pyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound exhibits potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that derivatives of triazolo-pyridines can influence cognitive functions and may have applications in treating disorders such as depression and anxiety .
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its derivatives are being explored for their utility as chemical probes in biological assays due to their ability to selectively bind to target proteins.
Mechanism of Action
The mechanism of action of 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. It acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit DNA-dependent protein kinase, which is crucial for DNA repair processes .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the triazolo[4,3-a]pyridine scaffold is a critical site for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity: The piperidine substituent in the target compound offers moderate lipophilicity (predicted logP ~2.5 based on analogs ), whereas the benzyl group in 5d increases hydrophobicity. The phenolic -OH in 5e enhances water solubility, making it suitable for aqueous formulations.
- Bioactivity: The trifluoromethylphenyl-piperidine derivative (48) demonstrates enhanced binding to hydrophobic pockets in retinol-binding proteins due to its bulky, electron-deficient substituent . In contrast, the simpler piperidine in the target compound may favor interactions with basic residues in enzyme active sites.
Pharmacological and Physicochemical Profiles
Thermal Stability : Piperidine derivatives generally exhibit high thermal stability (>200°C), as demonstrated by analogs like 5d and 5e .
Computational and Experimental Data
Biological Activity
The compound 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine (CAS No. 1216298-74-6) is a derivative of the triazolo-pyridine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
Density: 1.31 ± 0.1 g/cm³ (Predicted)
pKa: 9.83 ± 0.10 (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| Density | 1.31 ± 0.1 g/cm³ |
| pKa | 9.83 ± 0.10 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo-pyridine derivatives, including This compound . For instance, a related compound with a similar structure exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity . The mechanism of action appears to involve the inhibition of specific kinases associated with tumor progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, derivatives of triazolo-pyridines demonstrated significant reductions in inflammation markers at doses comparable to conventional anti-inflammatory drugs . This suggests that This compound may offer a dual benefit in treating conditions characterized by inflammation and tumorigenesis.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- PD-1/PD-L1 Inhibition: Some studies have shown that related compounds can inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors . This positions them as promising candidates for immunotherapy.
- Kinase Inhibition: Compounds within this class have been noted for their ability to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .
Study on Anticancer Activity
In a study involving synthesized triazolo-pyridine derivatives, several compounds were evaluated for their anticancer efficacy against breast cancer cell lines (MCF-7). The results indicated that certain analogs had IC50 values as low as 0.15 μM, demonstrating robust anticancer activity .
Anti-inflammatory Assessment
In another study focusing on anti-inflammatory effects, derivatives were administered in vivo at doses of 50 mg/kg and showed significant efficacy in reducing inflammation compared to control groups . The findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidative cyclization | NaOCl, EtOH, RT, 3 h | 73 | |
| Phosphonate cyclization | Chloroethynylphosphonates, LiOH | 65–85 | |
| Iodine-mediated | I₂, DMF, 80°C, 2 h | 68 |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : Distinct ¹H/¹³C signals for the methyl group (δ ~2.37 ppm), triazole protons (δ 7.55–8.37 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 226.0975) .
- X-ray crystallography : CCDC 1876881 and 1906114 provide bond-length data and confirm regiochemistry .
Advanced: How can researchers resolve contradictions in reported bioactivity data for triazolopyridine derivatives?
Answer:
Contradictions may arise from assay conditions or substituent effects. Strategies include:
- Standardized cytotoxicity assays : Use the SRB (sulforhodamine B) assay for consistent IC₅₀ measurements across cell lines .
- Comparative SAR analysis : Evaluate substituent effects (e.g., methyl vs. trifluoromethyl groups) using data from herbicidal (50% inhibition at 37.5 g/ha) and antitumor studies .
- Mechanistic profiling : Screen against kinase panels (e.g., tankyrase inhibition in ) to identify off-target effects .
Advanced: What computational approaches are used to study structure-activity relationships (SAR)?
Answer:
- 3D-QSAR modeling : Comparative Molecular Field Analysis (CoMFA) correlates substituent electronic/steric features with herbicidal activity (e.g., R² > 0.9 for triazolopyridines) .
- Molecular docking : Predict binding modes to targets like retinol-binding protein (e.g., docking scores < -9.0 kcal/mol indicate strong inhibition) .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability to prioritize derivatives .
Basic: What structural features influence the bioactivity of this compound?
Answer:
Key determinants include:
- Triazole ring position : [1,2,4]Triazolo[4,3-a]pyridine shows higher herbicidal activity than other isomers .
- Methyl substitution : The 7-methyl group enhances lipophilicity (logP +0.5), improving membrane permeability .
- Piperidine moiety : Facilitates interactions with enzymes (e.g., via hydrogen bonding to active-site residues) .
Advanced: How can synthetic yield be optimized for scale-up?
Answer:
- Solvent selection : Ethanol/water mixtures reduce toxicity and improve atom economy (e.g., 85% yield in green solvents) .
- Catalyst screening : HBTU/i-PrNEt for amide coupling achieves >90% conversion vs. traditional EDCI .
- Purification : Silica gel chromatography or recrystallization from EtOAc/hexane ensures >98% purity .
Q. Table 2: Optimization Variables
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Oxidant | NaOCl (5 eq.) | Maximizes cyclization |
| Temperature | RT for cyclization | Minimizes side reactions |
| Coupling reagent | HBTU | Enhances amide formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
